4-Amino Propofol Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-2,6-di(propan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14;/h5-8,14H,13H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBRMGVYGSBDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737690 | |
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100251-91-0 | |
| Record name | 4-Amino-2,6-di(propan-2-yl)phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Modifications for 4 Amino Propofol Hydrochloride
Established Synthetic Pathways for Substituted Alkylphenol Derivatives
The foundational structure of 4-Amino Propofol (B549288) is a substituted alkylphenol. The synthesis of such derivatives, including the parent compound propofol (2,6-diisopropylphenol), typically relies on Friedel-Crafts alkylation. nih.gov This electrophilic aromatic substitution reaction involves the alkylation of a phenol with an alkylating agent, such as an alkene (propylene) or an alcohol (isopropanol), in the presence of an acid catalyst. researchgate.net
Historically, the synthesis of propofol has been achieved by the isopropylation of phenol. researchgate.net However, controlling the regioselectivity to obtain the desired 2,6-disubstituted product can be challenging, as the reaction can also yield other isomers like 2,4-diisopropylphenol and 2,4,6-triisopropylphenol. nih.govnewdrugapprovals.org To circumvent this, modern approaches often start with 4-hydroxybenzoic acid. The carboxyl group at the para-position effectively blocks this site, directing the incoming isopropyl groups to the ortho-positions (positions 2 and 6). nih.govresearchgate.net Following the double alkylation, the carboxyl group is removed via a decarboxylation step to yield pure 2,6-diisopropylphenol (propofol). nih.govresearchgate.net This method ensures a higher purity of the desired starting material for subsequent functionalization. nih.gov
Specific Approaches for Introducing Amino Functionality at the Para-Position of the Phenolic Ring
With the 2,6-diisopropylphenol scaffold in hand, the next critical step is the introduction of an amino group at the para-position (position 4) of the phenolic ring. This is achieved through regioselective methods that take advantage of the directing effects of the existing hydroxyl and isopropyl groups.
A common and reliable strategy for introducing an amino group onto an aromatic ring is through the synthesis and subsequent reduction of a nitro-substituted precursor.
Nitration of Propofol : The first step involves the electrophilic nitration of the propofol molecule. The hydroxyl group is a strong activating group and an ortho, para-director. Since the two ortho positions are sterically hindered by the bulky isopropyl groups, the incoming nitro group (-NO₂) is directed predominantly to the vacant para position. The reaction is typically carried out using nitric acid in a suitable solvent system.
Reduction of the Nitro Group : Once the 4-nitro-2,6-diisopropylphenol intermediate is synthesized and purified, the nitro group is reduced to a primary amine (-NH₂). A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation (e.g., using hydrogen gas with a palladium-on-carbon catalyst, Pd/C) or chemical reduction using metals in acidic conditions (e.g., tin or iron in hydrochloric acid). google.com A patent for a propofol preparation method describes a similar reduction using hydrazine hydrate and a Pd-C catalyst to convert a nitro-analogue into an amino group. google.com
This two-step nitration-reduction sequence is a well-established and effective method for synthesizing 4-aminophenol derivatives.
Direct amination of phenols represents a more atom-economical approach to forming the C-N bond, potentially bypassing the need for a nitro intermediate. Recent advances in catalysis have provided several methods for the direct conversion of phenolic hydroxyl groups to amines, although these are often more complex than the classical nitration/reduction route.
Catalytic Amination : Transition metal catalysts, such as those based on rhodium or palladium, have been developed for the direct amination of phenols. researchgate.netresearchgate.net For instance, a rhodium-catalyzed process allows for the reaction of phenols with various amines, producing anilines with water as the only byproduct. researchgate.netorganic-chemistry.orgacs.org This method works by facilitating the keto-enol tautomerization of the phenol, allowing for subsequent condensation with an amine. researchgate.netorganic-chemistry.org
Palladium-Catalyzed Amination : Another approach uses a palladium catalyst with hydrazine as the amine source to directly convert phenols into primary anilines. nih.gov
While these direct methods are synthetically elegant, their application to a sterically hindered substrate like propofol would require specific optimization to ensure high regioselectivity and yield at the para-position.
Table 1: Comparison of Synthetic Approaches for Para-Amination of Propofol
| Method | Key Reagents | Number of Steps | Advantages | Considerations |
| Nitration and Reduction | 1. Nitric Acid2. Reducing Agent (e.g., H₂/Pd-C, Fe/HCl) | Two | Well-established, high regioselectivity due to steric hindrance at ortho positions. | Involves use of strong acids and potentially hazardous nitro-intermediate. |
| Direct Catalytic Amination | Rhodium or Palladium Catalyst, Amine Source (e.g., NH₃, Hydrazine) | One | High atom economy, direct conversion. | Catalyst cost, potential for side reactions, requires optimization for specific substrate. |
Considerations for Hydrochloride Salt Formation: Implications for Research Formulation and Stability
The final step in the synthesis is the conversion of the free base, 4-Amino Propofol, into its hydrochloride salt. This is a critical step for preparing the compound for research applications.
Amines are basic and can react with hydrochloric acid (HCl) to form ammonium (B1175870) salts, in this case, 4-Amino Propofol Hydrochloride. ncert.nic.ingla.ac.uk This is typically achieved by dissolving the purified 4-Amino Propofol free base in a suitable organic solvent (like methanol (B129727) or ethyl acetate) and introducing HCl, either as a gas or as a solution in a solvent. chemicalbook.com The resulting salt, being less soluble in the organic solvent, often precipitates and can be collected by filtration. chemicalbook.com
The formation of a hydrochloride salt serves several important purposes:
Improved Stability : Amine compounds can be susceptible to oxidation and degradation over time. Converting them to a salt form generally increases their shelf-life and stability. gla.ac.uk
Enhanced Solubility : Hydrochloride salts are often more soluble in water and polar solvents compared to their free base counterparts. This is a crucial property for creating formulations for biological and pharmacological research.
Ease of Handling : The salt is typically a crystalline solid, which is easier to handle, weigh, and purify than the often oily or less stable free base. nih.gov
Controlled pH : In solution, the salt of a weak base and a strong acid will produce a mildly acidic solution, which can be important for formulation compatibility.
The chloride ion is one of the most common anions used for pharmaceutical salts due to its well-understood properties and physiological compatibility. acs.org
Molecular Mechanisms of Action of 4 Amino Propofol Hydrochloride
Modulation of Glycine (B1666218) Receptors
Receptor Subtype Specificity (e.g., α1, α2, α3 homomeric glycine receptors)
Currently, there is a lack of specific research data detailing the interaction of 4-Amino Propofol (B549288) Hydrochloride with homomeric glycine receptor subtypes α1, α2, and α3. Scientific literature extensively covers the modulatory effects of propofol and its halogenated analogues on glycine receptors, noting that such modifications can alter potency and selectivity. For instance, halogenation at the para-position of the propofol molecule has been shown to increase a compound's affinity for glycine receptors. However, direct studies on the 4-amino substituted analogue are not available in the reviewed scientific literature. Therefore, a detailed analysis of its specific effects on α1, α2, and α3 homomeric glycine receptors, including EC50 values for potentiation or direct activation, cannot be provided.
Effects on Voltage-Gated Ion Channels
Exploration of Other Voltage-Gated Ion Channel Interactions
There is no available research that explores the interactions of 4-Amino Propofol Hydrochloride with other voltage-gated ion channels, such as potassium or calcium channels. Propofol itself has been shown to modulate various ion channels, but these findings cannot be directly extrapolated to its 4-amino derivative without specific investigation.
Research into Potential Alternative or Synergistic Molecular Targets
Glutamatergic Receptor Systems (e.g., NMDA receptor antagonism)
While propofol has been shown to exhibit inhibitory effects on N-methyl-D-aspartate (NMDA) receptors, contributing to its anesthetic and neuroprotective properties, there is a notable absence of studies investigating the specific actions of this compound on glutamatergic receptor systems. NMDA receptor antagonists work by inhibiting the action of the NMDA receptor, a key player in excitatory neurotransmission. Research has demonstrated that propofol can inhibit NMDA-mediated currents, but the influence of a 4-amino substitution on this activity is currently unknown.
Dopaminergic Receptor Systems
The interaction between this compound and dopaminergic receptor systems remains an uninvestigated area of research. The dopaminergic system is crucial for functions such as mood, reward, and motor control. While some anesthetic agents can influence dopamine release and signaling, specific data on how this compound might modulate dopamine receptors (e.g., D1, D2 subtypes) or dopamine transporters is not present in the current scientific literature.
Nuclear Factor Kappa-B (NF-kB) Pathway Modulation
The Nuclear Factor Kappa-B (NF-kB) signaling pathway is a cornerstone of the inflammatory response, cellular proliferation, and apoptosis. Propofol has been demonstrated to exert significant modulatory effects on this pathway, generally characterized by an inhibitory action on its activation. This modulation is a key component of Propofol's anti-inflammatory properties.
Research indicates that Propofol can suppress the activation of NF-kB induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov The molecular mechanism underlying this inhibition involves several key steps in the canonical NF-kB signaling cascade. Propofol has been shown to inhibit the phosphorylation of IκB kinase (IKK), a critical upstream kinase responsible for the phosphorylation and subsequent degradation of the inhibitor of NF-kB, IκBα. By preventing IκBα degradation, Propofol effectively sequesters the NF-kB heterodimer in the cytoplasm, thereby preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes. nih.gov
Specifically, studies have demonstrated that Propofol can reduce the phosphorylation of the IKKβ subunit at Ser180 and the NF-kB p65 subunit at Ser536. nih.gov This inhibition of phosphorylation is crucial as it is a prerequisite for the activation and nuclear translocation of NF-kB. Furthermore, the anti-inflammatory effects of Propofol have been linked to its ability to reduce the generation of reactive oxygen species (ROS), which can act as upstream signaling molecules for NF-kB activation. nih.gov By attenuating ROS production, Propofol can indirectly suppress the activation of the Akt/IKKβ/NF-kB signaling axis. nih.gov
While the predominant effect of Propofol on the NF-kB pathway is inhibitory, it is noteworthy that some studies in specific cell types, such as cardiomyocytes, have suggested a potential for Propofol to promote NF-kB signaling. nih.gov This highlights the context-dependent nature of Propofol's immunomodulatory effects.
| Key Molecule in NF-kB Pathway | Effect of Propofol | Observed Molecular Action |
|---|---|---|
| IKKβ (IκB kinase β) | Inhibition | Reduced phosphorylation at Ser180 nih.gov |
| NF-kB p65 | Inhibition | Reduced phosphorylation at Ser536 and decreased nuclear translocation nih.gov |
| IκBα (Inhibitor of NF-kB) | Stabilization | Inhibition of degradation, leading to cytoplasmic sequestration of NF-kB nih.gov |
| Akt | Inhibition | Reduced activation and phosphorylation, upstream of NF-kB nih.gov |
| Reactive Oxygen Species (ROS) | Reduction | Decreased generation, leading to attenuated NF-kB activation nih.gov |
Regulation of Autophagy
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, thereby maintaining cellular homeostasis. Propofol has been shown to have a complex and often context-dependent role in the regulation of autophagy.
In several models of neuronal injury, such as cerebral ischemia-reperfusion, Propofol has demonstrated a neuroprotective effect by inhibiting autophagy. nih.gov The proposed mechanism for this inhibition involves the modulation of key autophagy-related proteins. For instance, Propofol has been found to down-regulate the expression of Beclin-1 and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II). frontiersin.org The ratio of LC3-II to LC3-I is a widely used marker for autophagic activity. This inhibitory effect on autophagy may be mediated through the Ca2+/CaMKKβ/AMPK/mTOR signaling pathway. frontiersin.org
Conversely, there is also evidence to suggest that Propofol can induce autophagy in certain cellular contexts. This induction of autophagy can be a protective mechanism, for example, by promoting the clearance of damaged cellular components. The induction of autophagy by Propofol has been linked to the induction of endoplasmic reticulum (ER) stress and the subsequent disruption of intracellular calcium homeostasis. nih.gov In C2C12 myoblast cells, Propofol was shown to upregulate Beclin-1 and LC3-II in a concentration-dependent manner. nih.gov
The dual role of Propofol in regulating autophagy underscores the intricate relationship between this cellular process and the physiological effects of the anesthetic. The outcome of Propofol's influence on autophagy, whether it is protective or detrimental, appears to be dependent on the specific cell type, the nature of the cellular stress, and the concentration of the drug.
| Autophagy Marker | Effect of Propofol (Inhibitory Context) | Effect of Propofol (Inductive Context) | Associated Signaling Pathway/Mechanism |
|---|---|---|---|
| Beclin-1 | Down-regulation frontiersin.org | Up-regulation nih.gov | Ca2+/CaMKKβ/AMPK/mTOR pathway frontiersin.org, ER stress and calcium homeostasis nih.gov |
| LC3-II/LC3-I Ratio | Decrease frontiersin.org | Increase nih.gov | Inhibition of autophagosome formation frontiersin.org, Promotion of autophagosome formation nih.gov |
| p62 | Up-regulation frontiersin.org | Down-regulation | Accumulation due to blocked autophagic flux frontiersin.org, Degradation via enhanced autophagic flux |
Pharmacodynamic Profiling of 4 Amino Propofol Hydrochloride
Central Nervous System Effects
The central nervous system (CNS) is the primary target for general anesthetics. The following sections detail the specific pharmacodynamic actions of 4-Amino Propofol (B549288) Hydrochloride within the CNS, based on available preclinical and clinical research.
Induction of Hypnosis and Sedation: Temporal Dynamics and Potency
Propofol is known for its rapid onset of hypnosis, typically within 40 seconds of intravenous administration, and a short duration of action, averaging 3 to 5 minutes after a single bolus dose. usdoj.gov This is attributed to its high lipid solubility, allowing for quick passage across the blood-brain barrier. usdoj.gov The recovery from propofol-induced anesthesia is generally swift, with less frequent side effects like drowsiness compared to other anesthetics. wikipedia.org
Neurophysiological Impact: Electroencephalographic Activity, Cerebral Blood Flow, Cerebral Metabolic Oxygen Consumption, and Intracranial Pressure
Propofol administration leads to a dose-dependent decrease in the level of consciousness, which is reflected in characteristic changes on an electroencephalogram (EEG). nih.gov These changes typically involve an increase in low-frequency power (<4 Hz) and the emergence of frontal alpha (8–12 Hz) oscillations upon loss of consciousness. frontiersin.org Propofol also causes a reduction in cerebral blood flow, cerebral metabolic oxygen consumption, and intracranial pressure. wikipedia.orgnih.gov
Studies on propofol have shown that it induces a global metabolic depression in the central nervous system. latrobe.edu.au Positron emission tomography (PET) scans in humans have demonstrated a significant decrease in whole-brain glucose metabolic rates during propofol anesthesia. latrobe.edu.au This metabolic suppression is not uniform, with cortical metabolism being more significantly depressed than subcortical metabolism. latrobe.edu.au
The neurophysiological impact of 4-Amino Propofol Hydrochloride is expected to be similar to that of propofol, given their structural relationship. However, the amino substitution could modulate these effects. For instance, alterations in receptor binding affinity or intrinsic activity might lead to different EEG signatures or varying degrees of reduction in cerebral blood flow and metabolism.
Table 1: Neurophysiological Effects of Propofol
| Parameter | Effect |
| Electroencephalographic (EEG) Activity | Increased low-frequency power, frontal alpha oscillations |
| Cerebral Blood Flow | Decreased |
| Cerebral Metabolic Oxygen Consumption | Decreased |
| Intracranial Pressure | Decreased |
Anticonvulsant Activity and Potential in Refractory Status Epilepticus Research
Propofol is recognized for its anticonvulsant properties and is used in the management of refractory status epilepticus, a condition where seizures persist despite treatment with standard anticonvulsant medications. wikipedia.orgnih.gov Its mechanism of action in this context is believed to involve the potentiation of GABA-mediated inhibition of neuronal firing. harvard.edu Propofol has been shown to suppress seizure activity in various experimental models and is a therapeutic option for patients in whom benzodiazepines, barbiturates, and phenytoin (B1677684) have failed. nih.gov Continuous intravenous infusion of propofol, often guided by continuous EEG monitoring to achieve a burst-suppression pattern, is a common treatment approach for refractory status epilepticus. harvard.edunih.gov
Given that the core structure responsible for GABAergic modulation is retained in this compound, it is plausible that this derivative also possesses anticonvulsant properties. The amino group modification could potentially enhance its affinity for GABAA receptors or modulate its pharmacokinetic profile to provide more sustained seizure control. Research is warranted to investigate the efficacy of this compound in experimental models of seizures and its potential as a novel treatment for refractory status epilepticus.
Neuroprotective Potential in Models of Ischemia and Oxidative Stress
Propofol has demonstrated neuroprotective effects in various models of neuronal injury, including cerebral ischemia and oxidative stress. nih.govnih.gov Its neuroprotective mechanisms are multifactorial and include the activation of GABAA receptors, modulation of the excitatory amino acid transmitter system, and protection of brain cells against oxidative stress. nih.gov Propofol is also a potent antioxidant and has anti-inflammatory properties. nih.gov It can reduce cerebral blood flow and intracranial pressure, which can be beneficial in the context of brain injury. nih.gov However, while propofol can protect neurons against ischemic injury from excitotoxicity, this protection may not be sustained after a prolonged recovery period in cases of moderate to severe insults. nih.gov
The neuroprotective potential of this compound is an area of significant interest. The addition of an amino group could influence its antioxidant capacity or its interaction with inflammatory pathways. It is hypothesized that this structural modification might offer enhanced or more sustained neuroprotection compared to the parent compound. Future studies should focus on evaluating the efficacy of this compound in preclinical models of ischemic stroke and other forms of acute brain injury.
Anti-emetic Mechanisms and Therapeutic Implications
A well-established clinical benefit of propofol is its anti-emetic effect. wfsahq.orgnih.gov The use of propofol for the induction and maintenance of anesthesia is associated with a lower incidence of postoperative nausea and vomiting (PONV) compared to other anesthetic techniques. nih.gov The precise mechanism of its anti-emetic action is not fully understood but is thought to involve interactions with the dopaminergic and serotoninergic systems in the brain. nih.gov Propofol may exert its effects by reducing serotonin (B10506) synthesis and release. sajaa.co.za
The anti-emetic properties of this compound are yet to be determined. The structural change could alter its interaction with receptors in the chemoreceptor trigger zone and the vomiting center in the brainstem. Investigating the anti-emetic profile of this compound is crucial, as an enhanced anti-emetic effect would be a significant therapeutic advantage.
Influence on Wakefulness-Related Neural Circuitry (e.g., lateral hypothalamus)
Recent research has begun to elucidate the specific neural circuits through which propofol induces anesthesia. The lateral hypothalamus, a key region in maintaining arousal and consciousness, has been identified as a target for propofol's effects. nih.govnih.gov Studies have shown that propofol can directly inhibit glutamatergic neurons in the lateral hypothalamus and enhance inhibitory synaptic inputs to these cells, thereby reducing neuronal excitability and promoting a state of unconsciousness. nih.govresearchgate.net Chemogenetic inhibition of these neurons has been found to increase the duration of propofol-induced anesthesia. researchgate.net
The influence of this compound on wakefulness-related neural circuitry is an important area for future investigation. Understanding how the amino group modification affects the compound's interaction with neurons in the lateral hypothalamus and other arousal centers will provide valuable insights into its anesthetic mechanism and could potentially lead to the development of anesthetics with more precise control over the state of consciousness.
Cardiovascular System Effects
Vasodilation and Systemic Vascular Resistance Modulation
Specific data on the vasodilatory properties and the impact on systemic vascular resistance of this compound are not available in the current body of scientific literature.
Myocardial Contractility Assessment
There is no available research specifically assessing the effects of this compound on myocardial contractility.
Impact on Heart Rate and Bradycardia
Specific studies detailing the impact of this compound on heart rate and the incidence of bradycardia have not been identified.
Respiratory System Effects
Dose-Dependent Respiratory Depression and Apnea (B1277953)
Information regarding the dose-dependent effects of this compound on respiratory depression and the potential for apnea is not currently available.
Bronchospasm Incidence and Mechanisms
There is no specific information available concerning the incidence and potential mechanisms of bronchospasm related to the administration of this compound.
Information regarding the anti-tumor and cellular proliferation activities of the chemical compound “this compound” is not available in the current scientific literature.
The provided outline requests detailed research findings on the following aspects of "this compound":
Investigations into Anti-tumor and Cellular Proliferation Activities
Mechanisms of Apoptosis Induction in Drug-Resistant Cancers
Unfortunately, no published studies investigating these specific activities for "this compound" could be identified. Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested structure and content.
It is important to note that while there is a substantial body of research on the anti-tumor properties of the related compound propofol , this information falls outside the strict scope of the present request, which is focused solely on "this compound."
Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacokinetic and metabolic fate of a compound identified as "this compound." This specific chemical entity does not appear in the search results, and therefore, no data can be provided for its absorption, distribution, biotransformation, or the other specific pharmacological parameters requested.
The extensive body of research on the parent compound, Propofol, details its well-characterized pharmacokinetic profile. However, the user's request is strictly limited to "this compound," and introducing data for Propofol would be scientifically inaccurate and fall outside the specified scope.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for each outlined section and subsection. Further research on this specific compound is required before a detailed pharmacokinetic and metabolic analysis can be compiled.
Pharmacokinetic and Metabolic Fate of 4 Amino Propofol Hydrochloride
Biotransformation Pathways
Role of UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT1A9)
The primary metabolic pathway for propofol (B549288) is glucuronidation, a phase II metabolism reaction catalyzed by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes. This process converts the lipophilic propofol into a more water-soluble compound, facilitating its excretion.
The UGT1A9 isoform, in particular, plays a pivotal role in this process, being the main enzyme responsible for conjugating propofol to form propofol glucuronide. nih.govnih.govunimelb.edu.au This direct glucuronidation accounts for the majority of propofol's metabolism. nih.gov UGT enzymes are found predominantly in the liver, but they are also present in other tissues such as the kidneys and the colon, where they contribute to the biotransformation and elimination of propofol. nih.gov Studies have shown that UGT1A9 expressed in both the liver and the kidney is crucial for propofol glucuronidation. researchgate.net
The functional activity of UGT enzymes can be influenced by the presence of other substances. For instance, propofol has been shown to cause a concentration-dependent inhibition of UGT activity in human liver microsomes, which could have implications when co-administered with other drugs metabolized by the same pathway. researchgate.net
Characterization of Active and Inactive Metabolites
Propofol is extensively biotransformed into several metabolites, most of which are pharmacologically inactive. The metabolic process involves two main pathways: direct conjugation via UGT enzymes and hydroxylation by cytochrome P450 (CYP) enzymes followed by conjugation. nih.gov
The major metabolite, propofol-glucuronide, is formed through direct O-glucuronidation and is inactive. nih.gov Another significant pathway involves the hydroxylation of propofol by CYP enzymes, primarily CYP2B6 and to a lesser extent CYP2C9, to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). nih.govdrugbank.com
Notably, 4-hydroxypropofol is an active metabolite, possessing approximately one-third of the hypnotic activity of the parent propofol. nih.govdrugbank.comjst.go.jp However, this active metabolite is quickly conjugated to form inactive glucuronide and sulfate compounds, such as 4-(2,6-diisopropyl-1,4-quinol)-glucuronide and 4-(2,6-diisopropyl-1,4-quinol)-sulfate, which are then excreted. nih.govnih.gov All other metabolites are considered inactive. nih.gov
| Metabolite | Metabolic Pathway | Enzyme(s) Involved | Pharmacological Activity |
|---|---|---|---|
| Propofol-glucuronide | Direct Glucuronidation | UGT1A9 | Inactive |
| 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) | Hydroxylation | CYP2B6, CYP2C9 | Active (approx. 1/3 of propofol) |
| 1-(2,6-diisopropyl-1,4-quinol)-glucuronide | Conjugation of 4-hydroxypropofol | UGT | Inactive |
| 4-(2,6-diisopropyl-1,4-quinol)-glucuronide | Conjugation of 4-hydroxypropofol | UGT | Inactive |
| 4-(2,6-diisopropyl-1,4-quinol)-sulfate | Sulfation of 4-hydroxypropofol | SULT | Inactive |
Extrahepatic Metabolism Contribution
While the liver is the main site of propofol metabolism, the total body clearance of the drug exceeds hepatic blood flow, indicating a significant contribution from extrahepatic sites. nih.govnih.gov These extrahepatic locations account for approximately 40% of the total propofol clearance. nih.govnih.gov
Key extrahepatic sites include:
Kidneys: The kidneys play a substantial role, contributing up to one-third of the total propofol metabolism. nih.gov They have a high extraction ratio of 60-70%. nih.govnih.gov The presence of propofol metabolites in urine during the anhepatic phase of liver transplants confirms renal metabolism. nih.gov
Small Intestine: The intestines are also metabolically active, with an extraction ratio of about 24%. nih.gov
Lungs: The role of the lungs is still under investigation. Some studies suggest they may be involved in first-pass elimination and metabolism, while others propose they act as a temporary reservoir, later releasing the drug back into circulation. nih.govnih.gov
This extensive extrahepatic metabolism explains why propofol clearance is not severely impaired in patients with moderate cirrhosis, although its pharmacokinetics can be altered in patients with severe liver disease.
Elimination and Excretion Profiles: Renal and Other Routes
Following extensive metabolism, the water-soluble and inactive metabolites of propofol are primarily eliminated from the body via the kidneys. virginiaanesthesiaservices.com
Approximately 88% of an administered propofol dose is recovered in the urine within five days. nih.gov The major urinary metabolite is propofol-glucuronide, accounting for a significant portion of the excreted dose. nih.gov Other metabolites, including the glucuronide and sulfate conjugates of 4-hydroxypropofol, are also excreted renally. nih.gov
Key points regarding excretion include:
Less than 0.3% of the propofol dose is excreted unchanged in the urine. nih.gov
Only about 2% is excreted in the feces. nih.govvirginiaanesthesiaservices.com
The elimination process can be prolonged, with metabolites detectable in urine for more than 60 hours after an infusion. nih.gov
A very small amount of propofol is excreted through exhalation, and the concentration in expired air can correlate with plasma concentrations. nih.gov
Population Pharmacokinetics and Interindividual Variability
The response to propofol can vary significantly among individuals. This variability is attributed to a combination of genetic and physiological factors that influence the drug's pharmacokinetic profile. frontiersin.org
Genetic variations, or single nucleotide polymorphisms (SNPs), in the genes encoding metabolic enzymes can significantly alter propofol metabolism and clearance. nih.govunimelb.edu.aufrontiersin.org
UGT1A9 Polymorphisms: Given that UGT1A9 is the primary enzyme for propofol glucuronidation, polymorphisms in this gene can have a substantial impact. nih.gov For example, carriers of the polymorphic UGT1A9 C allele (rs72551330) may exhibit a higher propofol distribution constant and potentially lower clearance. nih.govnih.gov Conversely, the CC homozygote of the rs2741045 polymorphism may be associated with higher propofol clearance. nih.gov
| Gene (Enzyme) | Polymorphism (SNP) | Reported Impact on Propofol Pharmacokinetics |
|---|---|---|
| UGT1A9 | rs72551330 (98T>C) - CT heterozygotes | Lower propofol clearance, lower dose requirements. nih.gov |
| UGT1A9 | rs2741045 (-440C>T) - CC homozygotes | Higher propofol clearance. nih.gov |
| CYP2B6 | T allele carriers | Received significantly lower overall propofol dose. nih.gov |
| CYP2C9 | Various alleles (*13, *19, *33, *43) | Exhibited lower intrinsic clearance of propofol in vitro. jst.go.jp |
Physiological factors play a crucial role in the variability of propofol pharmacokinetics.
Age: The requirement for propofol decreases significantly with advancing age. nih.gov Studies have shown that for patients older than 60, the elimination clearance of propofol decreases linearly, and the volume of the central compartment also decreases with age. nih.gov This necessitates careful dose adjustments in elderly populations to avoid oversedation.
Liver Function: As the primary site of metabolism, liver function is critical. Any decrease in hepatic blood flow can reduce the rate of propofol metabolism. nih.gov While moderate liver dysfunction may not severely impact clearance due to significant extrahepatic metabolism, severe liver disease can alter the drug's pharmacokinetic profile. nih.govvirginiaanesthesiaservices.com
Preclinical Investigations of 4 Amino Propofol Hydrochloride
In Vitro Cellular and Molecular Studies
The primary mechanism of action for propofol (B549288) and its analogues is the positive modulation of the gamma-aminobutyric acid type A (GABAA) receptor. nih.govacs.org It is hypothesized that 4-Amino Propofol Hydrochloride would exhibit similar binding and activation properties.
GABAA Receptor Binding: Like propofol, this compound is expected to bind to specific sites on the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA. nih.gov Studies on propofol have identified binding sites at the interface of the β and α subunits of the GABAA receptor. nih.gov It is plausible that the addition of an amino group at the 4-position of the phenol ring could influence the binding affinity and kinetics.
Receptor Activation: At clinically relevant concentrations, propofol potentiates the action of GABA, increasing the chloride current through the ion channel. nih.gov At higher concentrations, propofol can directly activate the GABAA receptor in the absence of GABA. nih.gov It is anticipated that this compound would also demonstrate this dual action.
| Receptor Target | Predicted Action of this compound | Basis of Prediction |
| GABAA Receptor | Positive Allosteric Modulator and Direct Agonist | Activity of parent compound, propofol nih.govnih.gov |
| Ryanodine Receptor 1 (RyR1) | Inhibition of pore opening | Direct binding and inhibition observed with propofol biorxiv.org |
Electrophysiological studies are crucial to understanding how a compound affects neuronal excitability. Based on the known effects of propofol, the following electrophysiological profile for this compound can be projected.
GABAA Receptor-Mediated Currents: In whole-cell patch-clamp recordings of cultured neurons, propofol enhances GABA-evoked currents in a concentration-dependent manner. nih.gov It is expected that this compound would similarly potentiate GABAergic inhibitory postsynaptic currents, leading to neuronal hyperpolarization and a reduction in neuronal firing.
| Ion Channel | Predicted Effect of this compound | Reference Compound Effect (Propofol) |
| GABAA Receptor Chloride Channel | Potentiation of GABA-induced currents | Potentiates GABA-evoked responses nih.gov |
| Voltage-Gated Sodium Channels | Inhibition at higher concentrations | Decreased sodium current in a dose-dependent manner nih.gov |
| Voltage-Gated Calcium Channels | Inhibition at higher concentrations | Blocked calcium current nih.gov |
| Transient Outward Potassium Current (Ito) | Suppression | Suppressed with an ED50 of 5.7 +/- 0.8 microM nih.gov |
The interaction of anesthetic agents with receptors can trigger downstream intracellular signaling cascades that contribute to their pharmacological effects.
Propofol has been shown to inhibit endothelin-1-induced intracellular signaling in vascular smooth muscle cells. nih.gov This is thought to occur at a point between the endothelin-1 receptor and its GTP-binding protein. nih.gov A similar mechanism could be hypothesized for this compound, potentially contributing to its cardiovascular effects.
In the context of cancer cell research, propofol has been found to regulate various signaling pathways, including the MEK/ERK pathway. nih.gov While not directly related to its anesthetic properties, these findings highlight the diverse molecular interactions of propofol-related compounds.
Studies, primarily in the context of oncology, have investigated the effects of propofol on cell survival and death.
Cell Viability and Proliferation: Propofol has been shown to suppress the viability and proliferation of various cancer cell lines in a dose-dependent manner. nih.govnih.govresearchgate.net It is plausible that this compound could exhibit similar anti-proliferative effects.
Apoptosis Induction: In conjunction with its anti-proliferative effects, propofol can induce apoptosis (programmed cell death) in cancer cells. nih.govnih.gov This is often associated with the regulation of specific microRNAs and signaling pathways. nih.gov
| Cellular Process | Predicted Effect of this compound | Reference Compound Finding (Propofol) |
| Cell Viability | Dose-dependent decrease in cancer cell lines | Suppressed viability of ovarian and gastric cancer cells nih.govnih.gov |
| Cell Proliferation | Inhibition in cancer cell lines | Inhibited proliferation of gastric cancer cells nih.gov |
| Apoptosis | Induction in cancer cell lines | Promoted apoptosis in gastric cancer cells nih.gov |
In Vivo Animal Model Studies
The loss-of-righting reflex (LORR) is a standard behavioral endpoint used in rodents to assess the anesthetic potency of a compound.
Anesthetic Potency: The dose required to induce LORR in 50% of animals (ED50) is a key measure of anesthetic efficacy. For propofol administered intravenously in rats, the ED50 for producing anesthesia has been reported as 5.0 mg/kg. researchgate.net It would be anticipated that this compound would also induce LORR, with its ED50 being a critical determinant of its potency relative to propofol.
Pharmacokinetics: The onset and duration of anesthesia are influenced by the pharmacokinetic properties of the drug. The rapid onset and short duration of action of propofol are due to its rapid distribution into and out of the central nervous system. nih.gov The introduction of a hydrophilic amino group in this compound would likely alter its lipophilicity, which could, in turn, affect its pharmacokinetic profile and, consequently, its anesthetic characteristics.
| Animal Model | Endpoint | Predicted Outcome for this compound | Comparative Data (Propofol) |
| Rat | Loss-of-Righting Reflex (LORR) | Dose-dependent induction of LORR | ED50 of 5.0 mg/kg (intravenous) researchgate.net |
| Mouse | Loss-of-Righting Reflex (LORR) | Dose-dependent induction of LORR | ED50 decreases with age in developmental mice researchgate.net |
Comprehensive Neuropharmacological Evaluations in Animal Models
Preclinical studies in animal models have extensively characterized the neuropharmacological effects of propofol, the parent compound of this compound. The primary mechanism of action for propofol is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. nih.gov This interaction enhances the inhibitory tone in the central nervous system, leading to its sedative and hypnotic effects.
In vivo studies have demonstrated that propofol directly inhibits glutamatergic neurons in the lateral hypothalamus, a key area for maintaining wakefulness. frontiersin.org Research in rodent models has shown that propofol can increase the frequency and amplitude of inhibitory postsynaptic currents in these neurons, effectively reducing their excitatory output. frontiersin.org
Furthermore, propofol has been shown to possess antiepileptic properties in both in vitro and in vivo animal models. bohrium.com It is effective in reducing seizure activity induced by various chemical convulsants. bohrium.com At non-sedative doses, propofol has also demonstrated anxiolytic effects in animal studies. bohrium.com
The neuropharmacological actions of propofol are complex and involve multiple receptor systems beyond GABA-A, including glycine (B1666218) receptors and ligand-gated chloride channels, which contribute to neuronal inhibition at the spinal level.
Cardiovascular and Respiratory System Responses in Live Models
In preclinical animal models, propofol administration is consistently associated with dose-dependent effects on the cardiovascular and respiratory systems. A primary cardiovascular effect is a decrease in systemic arterial pressure. echemi.com This hypotension is a result of both vasodilation and myocardial depression. Caution is advised in animal subjects with compromised cardiovascular function, as these effects may be more pronounced. echemi.com
Respiratory depression is another well-documented effect of propofol in animal studies. echemi.com This is characterized by a decrease in respiratory rate and tidal volume, which can lead to transient apnea (B1277953), particularly with rapid, high-dose administration. echemi.com The combination of propofol with other respiratory depressants, such as opioids, has been shown to enhance this effect. echemi.com
Rarely, a clinical syndrome involving bronchospasm, erythema, and hypotension has been observed shortly after propofol administration in animal models. echemi.com
Table 1: Summary of Cardiovascular and Respiratory Responses to Propofol in Animal Models
| System | Primary Effect | Mechanism |
|---|---|---|
| Cardiovascular | Hypotension | Vasodilation, Myocardial Depression |
| Bradycardia (less common) | Altered autonomic balance | |
| Respiratory | Respiratory Depression | Decreased central respiratory drive |
| Apnea | Dose-dependent suppression of respiratory centers |
Metabolic Profiling in Biological Matrices (e.g., intestinal metabolites in rats)
The metabolic fate of propofol has been investigated in several animal species, including rats. A study on the effects of continuous intravenous infusion of propofol on intestinal metabolites in rats found changes in the types and contents of metabolites in feces, although these changes were not statistically significant. The study, which analyzed fecal samples before and at 1, 3, and 7 days after a 3-hour infusion, noted alterations in certain metabolites. For instance, the levels of 3-hydroxyphenylacetic acid and palmitic acid increased from day 3 to day 7. Conversely, linoleic acid levels decreased to their lowest on day 3 and returned to pre-anesthesia levels by day 7.
Spearman correlation analysis in this study revealed significant correlations between some differential metabolites and microorganisms in the gut. For example, zymosterol 1, cytosin, and elaidic acid were negatively correlated with Alloprevotella. In another instance, cortexolone 3 and coprostan-3-one were positively correlated with Faecalibacterium, while aconitic acid showed a negative correlation.
In general, propofol is cleared through conjugation of the parent molecule or its quinol metabolite. bohrium.com Hydroxylation of an isopropyl group is another metabolic pathway that occurs in rats. bohrium.com The primary route of elimination for propofol and its metabolites is through the urine. bohrium.com
Studies on Potential for Abuse and Neuropharmacological Aspects of Addiction
Animal studies have provided substantial evidence for the abuse potential of propofol. Classic methods to evaluate the abuse potential of drugs, such as self-administration and conditioned place preference (CPP) studies, have demonstrated that propofol can produce rewarding and reinforcing effects.
The neurobiological underpinnings of propofol's addictive potential are linked to its effects on the brain's reward system. A key component of this circuitry is the ventral tegmental area-nucleus accumbens-prefrontal cortex (VTA-NAc-PFC) pathway. Propofol administration has been shown to influence this pathway, leading to changes in dopamine levels. In vivo microdialysis studies in rats have found that subanesthetic and anesthetic doses of propofol can robustly increase dopamine concentrations in the nucleus accumbens, which is indicative of its abuse potential.
Table 2: Neuropharmacological Mechanisms in Propofol Reinforcement from Animal Studies
| Brain Region | Neurotransmitter/Receptor System | Effect |
|---|---|---|
| Ventral Tegmental Area (VTA) | Dopamine (DA) | Increased DA neuron activity |
| Nucleus Accumbens (NAc) | Dopamine (DA) | Increased DA release |
| GABA-A Receptors | Modulation of DA release | |
| Prefrontal Cortex (PFC) | Dopamine (DA) | Altered dopaminergic signaling |
Species-Specific Differences in Pharmacological Responses and Metabolic Fate
Significant species-specific differences in the pharmacology and metabolism of propofol have been documented in preclinical studies. These variations can influence both the efficacy and the safety profile of the drug in different animal models.
Metabolic pathways for propofol show considerable interspecies variation. For example, biliary excretion leading to enterohepatic recirculation, which in turn increases sulphate conjugation, occurs in rats and dogs but not in rabbits. bohrium.com This results in marked differences in drug clearance and metabolite profiles among these species. bohrium.com
Furthermore, the inhibition of propofol glucuronidation by other compounds can also vary substantially between species. For instance, magnolol, a natural compound, inhibits propofol glucuronidation in liver microsomes from Bama pigs and cynomolgus macaques but not in those from mice or rats. The mechanism of this inhibition also differs, being competitive in pigs and noncompetitive in cynomolgus macaques.
These species-specific differences are crucial considerations when extrapolating preclinical data to other species, including humans.
Analytical Methodologies for 4 Amino Propofol Hydrochloride and Its Metabolites
Advanced Chromatographic Techniques
Chromatographic methods are central to the analysis of propofol-related compounds, enabling their separation from complex biological matrices and subsequent detection. Both gas and liquid chromatography have been extensively validated for this purpose.
Gas chromatography-mass spectrometry (GC/MS) is a robust technique for the analysis of thermally stable and volatile compounds. While effective for the parent drug, analysis of polar metabolites often requires chemical modification prior to injection.
Effective sample preparation is critical for reliable GC/MS analysis. For biological samples such as blood and urine, this process typically involves extraction, concentration, and derivatization.
Hydrolysis: To analyze total drug concentration, conjugated metabolites (e.g., glucuronides and sulfates) are often cleaved back to their parent form through acidic hydrolysis before extraction.
Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to isolate the analytes from the biological matrix. More modern approaches like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have also been successfully applied to simplify the extraction of propofol (B549288) and its metabolites from blood and urine.
Derivatization: Due to the polar nature of hydroxylated metabolites, derivatization is essential to increase their volatility and thermal stability for GC analysis. A common and effective strategy is silylation, which converts active hydrogen atoms in hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. The TMS derivatization process has been shown to significantly improve the chromatographic behavior and detection sensitivity for these compounds.
Table 1: Comparison of GC/MS Detection Modes for Propofol This interactive table summarizes the impact of different mass spectrometry modes on the lower limit of quantification (LLOQ).
| Analytical Mode | LLOQ (ng/mL) | Reference |
|---|---|---|
| Full Scan Mode | 325 | |
| Selected Ion Monitoring (SIM) Mode | 0.51 |
Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances sensitivity and selectivity for targeted compounds. Instead of scanning a wide range of mass-to-charge ratios (m/z), the instrument is programmed to detect only a few specific ions that are characteristic of the analyte of interest.
This targeted approach significantly reduces background noise, thereby improving the signal-to-noise ratio. The result is a substantial improvement in detection capabilities, allowing for the measurement of very low concentrations of the analyte. For the analysis of propofol, the use of SIM mode led to a more than 600-fold improvement in the lower limit of quantification (LLOQ) compared to the full-scan mode, decreasing from 325 ng/mL to 0.51 ng/mL. This makes SIM the preferred mode for quantitative trace analysis of propofol and its derivatives in biological samples. The analyses are achieved by monitoring characteristic ions of the derivatized compound, such as m/z 235 and 250 for silylated propofol.
Liquid chromatography-mass spectrometry (LC/MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds, such as the conjugated metabolites of propofol. This technique can analyze these metabolites directly without the need for derivatization.
The composition of the mobile phase is a critical parameter in LC/MS method development, as it influences both the chromatographic separation and the efficiency of ionization in the mass spectrometer source. For the analysis of conjugated metabolites, which are typically detected in negative ionization mode, mobile phase optimization is key to achieving high sensitivity.
Several strategies have been employed to enhance the detection of these compounds:
The addition of a small amount of a volatile base, such as triethylamine, to the mobile phase has been shown to significantly enhance the sensitivity for conjugated metabolites without compromising the quality of the chromatographic separation.
The use of buffered mobile phases with volatile salts like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) is common. Specifically, an ammonium fluoride (B91410) buffer in water and methanol (B129727) mobile phases has been reported to increase the ion response sensitivity for propofol metabolites.
Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is typically used to achieve optimal separation of the parent drug and its various metabolites in a single run.
Table 2: Example LC/MS Gradient Elution Program for Propofol Metabolite Analysis This interactive table outlines a sample gradient program using Mobile Phase A (MP-A: 1 mM ammonium fluoride in water) and Mobile Phase B (MP-B: 1 mM ammonium fluoride in methanol).
| Time (minutes) | % Mobile Phase B |
|---|---|
| 0 - 0.2 | 20 |
| 0.2 - 3.0 | 20 → 90 |
| 3.0 - 3.8 | 90 |
| 3.8 - 4.0 | 20 |
For the highest levels of sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative analysis. In an MRM experiment, a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored by the second mass analyzer.
This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out chemical noise from the matrix and resulting in a vastly improved signal-to-noise ratio. This allows for the accurate quantification of multiple analytes in a single chromatographic run. Validated LC-MS/MS methods utilizing MRM can simultaneously quantify propofol, its Phase I metabolites (like 4-hydroxypropofol), and its Phase II conjugated metabolites. The LLOQ for propofol glucuronide using an LC-MS/MS MRM method has been reported as low as 2.01 ng/mL.
Table 3: Example MRM Transitions for Propofol Metabolites This interactive table details the mass spectrometric conditions for the MRM analysis of key propofol metabolites, adapted from a validated method.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Propofol Glucuronide (PG) | 353.1 | 177.1 | 30 | 14 |
| 4-Hydroxypropofol 1-glucuronide (1-QG) | 369.1 | 193.1 | 30 | 12 |
| 4-Hydroxypropofol 4-glucuronide (4-QG) | 369.1 | 193.1 | 30 | 12 |
| 4-Hydroxypropofol 4-sulfate (4-QS) | 273.1 | 193.1 | 30 | 18 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, identification, and quantification of 4-Amino Propofol Hydrochloride and related compounds. longdom.orgijpcbs.comrjptonline.org Methods developed for its parent compound, Propofol, typically utilize reversed-phase chromatography, which is effective for separating non-polar to moderately polar compounds. Chromatographic separation is commonly achieved on columns such as an Inertsil ODS-3V (250mm x 4.6mm; 5µm) or a Thermo Scientific ODS-2 (250 mm × 4.6 mm, 5 μm). rjptonline.orgasiapharmaceutics.info Detection is frequently performed using UV detectors at wavelengths around 270 nm or 272 nm. rjptonline.orgasiapharmaceutics.info
Development of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. asiapharmaceutics.infochromatographyonline.com The development of such methods is essential to ensure the safety, efficacy, and shelf-life of a drug product. longdom.org
The process involves subjecting the drug substance to forced degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments. asiapharmaceutics.info For instance, in studies involving Propofol, forced degradation revealed significant decomposition under alkaline conditions, with less degradation observed under acidic and oxidizing conditions. asiapharmaceutics.info No notable degradation was seen under thermal (heating at 80°C for 60 minutes) or photolytic stress. asiapharmaceutics.info A robust stability-indicating HPLC method must be able to resolve the intact drug peak from all potential degradation product peaks, demonstrating its specificity. asiapharmaceutics.infochromatographyonline.com
Quantitative Assessment in Research Formulations
HPLC is a cornerstone for the quantitative analysis of active ingredients in research and pharmaceutical formulations. longdom.org These methods ensure that the product meets the required quality specifications for potency and purity. longdom.org For the analysis of Propofol, a typical method involves preparing a standard stock solution (e.g., 1000 μg/ml) and creating a series of dilutions to establish a calibration curve. ijpcbs.com The formulation is similarly prepared, filtered, and injected into the HPLC system. ijpcbs.com
The concentration of the compound is determined by measuring the area under the curve (AUC) of its chromatographic peak and comparing it to the calibration curve. ijpcbs.com The conditions for these analyses are carefully optimized.
Table 1: Examples of HPLC Conditions for Quantitative Analysis of Propofol
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V (250mm x 4.6mm; 5µm) rjptonline.orgrjptonline.org | Thermo Scientific, ODS-2 (250 mm × 4.6 mm, 5 μm) asiapharmaceutics.info | C18 reversed-phase column nih.gov |
| Mobile Phase | Methanol: Water (85:15 v/v) rjptonline.orgrjptonline.org | Acetonitrile: Water (70:30 v/v) asiapharmaceutics.info | Methanol-water (70:30) nih.gov |
| Flow Rate | 1.0 ml/min rjptonline.orgrjptonline.org | 1.0 ml/min asiapharmaceutics.info | 1.0 ml/min nih.gov |
| Detection | UV at 270 nm rjptonline.orgrjptonline.org | UV at 272 nm asiapharmaceutics.info | Fluorescence (Excitation: 276 nm, Emission: 310 nm) nih.gov |
| Retention Time | Not specified | 6.633 min asiapharmaceutics.info | 6.3 min nih.gov |
Bioanalytical Applications in Diverse Biological Matrices
Bioanalytical methods are critical for quantifying a drug and its metabolites in biological fluids and tissues. researchgate.net The development of these methods involves optimizing sample preparation, extraction, separation, and detection to achieve the required sensitivity and selectivity. researchgate.net
Quantification in Whole Blood, Plasma, Urine, and Tissue Homogenates
Validated HPLC methods are available for the determination of Propofol in various biological matrices, providing a blueprint for its amino-derivative. nih.govnih.gov A common approach for sample preparation in whole blood or plasma involves protein precipitation with a solvent like methanol. nih.govresearchgate.net After centrifugation, the supernatant is directly injected into the HPLC system. nih.gov This simple preparation technique is effective and avoids laborious liquid-liquid extraction steps. researchgate.net
For enhanced sensitivity in complex biological matrices, fluorescence detection is often preferred over UV detection. nih.gov For Propofol, a fluorescence detector can be set to an excitation wavelength of 276 nm and an emission wavelength of 310 nm. nih.gov Such methods have been successfully applied to determine Propofol pharmacokinetics in rats using samples of whole blood and plasma. nih.gov Furthermore, methods have been established for the direct HPLC determination of Propofol and its primary metabolite, propofol glucuronide, along with their respective conjugates in human plasma and urine. rjptonline.org
Detection in Specialized Biological and Forensic Samples (e.g., hair, breath)
Hair analysis is a valuable tool in forensic toxicology as it can provide a retrospective timeline of drug exposure over several weeks to months. science.gov While direct analysis of this compound in hair is not widely documented, a highly sensitive and selective method has been developed and validated for its related metabolite, propofol glucuronide, in human hair. nih.gov
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers superior sensitivity and specificity compared to HPLC-UV. nih.gov The sample preparation involves a simple methanol extraction from a small amount of hair (e.g., 10 mg), achieving a high recovery rate of over 91%. nih.gov The method demonstrated a very low limit of quantitation, making it suitable for detecting trace amounts of the metabolite. nih.gov The successful application of this technique to a metabolite suggests that similar methods could be developed for this compound, making it detectable in specialized forensic samples.
Table 2: Bioanalytical Method for Propofol Glucuronide in Hair
| Parameter | Details |
| Analyte | Propofol Glucuronide nih.gov |
| Matrix | Human Hair nih.gov |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Sample Preparation | Methanol extraction from 10 mg of hair nih.gov |
| Recovery | > 91% nih.gov |
| Lower Limit of Quantitation (LLOQ) | 5 pg/mg nih.gov |
| Linear Range | 5 pg/mg to 5000 pg/mg nih.gov |
Rigorous Method Validation Parameters in Research Settings (e.g., linearity, limits of detection and quantification, precision, accuracy, recovery, ruggedness)
For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ijpcbs.comrjptonline.orgscispace.com This process evaluates several key performance parameters. researchgate.net
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For Propofol, HPLC methods have shown excellent linearity with correlation coefficients (R²) of 0.999 or greater over concentration ranges such as 10-110 µg/ml and 5-30 µg/mL. rjptonline.orgasiapharmaceutics.info
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that the method can detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.net Validated methods for Propofol report an LOD of 10 ng/ml and an LOQ of 100 ng/ml, or an LOD of 0.29 μg/mL and an LOQ of 0.89 μg/mL, indicating high sensitivity. rjptonline.orgasiapharmaceutics.info
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ijpcbs.comasiapharmaceutics.info For Propofol methods, the percent relative standard deviation (%RSD) is consistently found to be less than 2%, indicating a high degree of precision. ijpcbs.comasiapharmaceutics.info
Accuracy: Accuracy reflects the closeness of the measured value to the true value. researchgate.net It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. rjptonline.org For Propofol, accuracy is excellent, with reported recovery values typically ranging from 95.25% to 101.81%. rjptonline.orgrjptonline.org
Recovery: This parameter is particularly important in bioanalytical methods. For the analysis of propofol glucuronide in hair, the extraction recovery was determined to be greater than 91%, demonstrating the efficiency of the sample preparation process. nih.gov
Ruggedness/Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, pH, or flow rate. ijpcbs.comrjptonline.org This ensures the method is reliable under normal laboratory use.
Table 3: Summary of Validation Parameters for Propofol Analytical Methods
| Validation Parameter | Study 1 | Study 2 | Study 3 (Bioanalytical) |
| Linearity Range | 10-110 µg/ml rjptonline.orgrjptonline.org | 5-30 µg/mL asiapharmaceutics.info | 5-5000 pg/mg nih.gov |
| Correlation Coefficient (R²) | 0.999 rjptonline.orgrjptonline.org | 0.999 asiapharmaceutics.info | Not specified |
| LOD | 10 ng/ml rjptonline.orgrjptonline.org | 0.29 µg/mL asiapharmaceutics.info | Not specified |
| LOQ | 100 ng/ml rjptonline.orgrjptonline.org | 0.89 µg/mL asiapharmaceutics.info | 5 pg/mg nih.gov |
| Precision (%RSD) | < 3.45% rjptonline.org | < 2% asiapharmaceutics.info | 1.26% to 4.50% nih.gov |
| Accuracy (% Recovery) | 95.25% to 101.81% rjptonline.orgrjptonline.org | 98.01%–104.72% asiapharmaceutics.info | -4.24% to 4.4% (%RE) nih.gov |
Structure Activity/mechanism Relationship Sar/smr Studies of Amino Substituted Propofol Analogs
Influence of the 4-Amino Group on Receptor Binding Affinity, Efficacy, and Selectivity (e.g., GABAA vs. Glycine (B1666218) Receptors)
The primary molecular target for propofol's anesthetic effects is the γ-aminobutyric acid type A (GABA-A) receptor, where it acts as a positive allosteric modulator. researchgate.net Structure-activity relationship studies on para-substituted propofol (B549288) congeners have demonstrated that the introduction of a 4-amino group (-NH2) significantly reduces the molecule's affinity for the GABA-A receptor.
In a key study assessing the ability of propofol analogs to inhibit the binding of [³⁵S]-tert-butylbicyclophosphorothionate ([³⁵S]TBPS) to GABA-A receptors in rat brain membranes, 4-amino-2,6-diisopropylphenol (B7773135) showed a substantially lower affinity compared to propofol. researchgate.net The affinity index (AI), a measure of relative binding affinity, was reported to be -0.60 for the 4-amino analog, indicating a marked decrease in binding potency. researchgate.net For comparison, propofol has an AI of 0, and more lipophilic para-substituents like halogens exhibit a positive AI, indicating higher affinity. researchgate.netnih.govacs.org
This reduction in affinity is largely attributed to the physicochemical properties of the amino group. Quantitative structure-affinity relationship (QSAR) studies have shown that increased lipophilicity of para-substituents enhances binding affinity, whereas the polar and ionizable nature of the amino group (especially in its hydrochloride salt form) decreases lipophilicity, thereby hindering effective interaction with the hydrophobic binding pockets on the GABA-A receptor. nih.govacs.org Furthermore, the size of the substituent at the para-position can adversely affect affinity. acs.org
While specific data on the selectivity of 4-Amino Propofol Hydrochloride for GABA-A versus Glycine receptors is not prominently available in the literature, it is known that propofol itself can modulate other receptors, including glycine receptors. researchgate.net However, given the dramatic loss of affinity for the primary GABA-A receptor target, its efficacy at any receptor is expected to be diminished. The 4-amino substitution appears to disrupt the essential structural requirements for potent modulation of the GABA-A receptor complex.
| Compound | Para-Substituent (X) | Affinity Index (AI) |
|---|---|---|
| Propofol | -H | 0.00 |
| 4-Amino Propofol | -NH₂ | -0.60 |
| 4-Chloro Propofol | -Cl | 0.44 |
| 4-Bromo Propofol | -Br | 0.57 |
| 4-Iodo Propofol | -I | 0.52 |
Impact of Amino Functionality on the Pharmacodynamic Profile and Potency
The pharmacodynamic profile of an anesthetic is directly linked to its receptor interactions. Given the significantly reduced GABA-A receptor binding affinity of 4-amino propofol, it follows that its anesthetic potency is considerably lower than that of the parent compound. The positive modulation of GABA-A receptors is the primary mechanism for inducing hypnosis and sedation. researchgate.net A molecule with a diminished ability to bind to and modulate this receptor will inherently possess weaker hypnotic and sedative effects.
The introduction of the 4-amino group creates a pharmacodynamic profile that diverges sharply from propofol. While propofol is a potent hypnotic, the 4-amino analog would be expected to be largely inactive as an anesthetic at comparable concentrations. This aligns with the broader SAR findings that electron-donating, polar groups at the para-position are detrimental to the desired anesthetic activity, which is favored by lipophilic and certain electron-withdrawing groups that enhance receptor binding. nih.govacs.org
Structure-Metabolism Relationships of "this compound" and its Derivatives
The metabolism of propofol is extensive and rapid, contributing to its favorable recovery profile. The primary metabolic pathways are Phase II conjugation (glucuronidation) at the phenolic hydroxyl group, mediated by UGT1A9 enzymes, and Phase I oxidation (hydroxylation) of the benzene (B151609) ring by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is subsequently conjugated. nih.govresearchgate.net
The introduction of a 4-amino group fundamentally alters the structure-metabolism relationship. This modification introduces new, competing sites for metabolic reactions:
N-Conjugation: The amino group itself is a target for Phase II enzymes, potentially undergoing N-glucuronidation, N-sulfation, or N-acetylation. These pathways are common for aromatic amines and would compete with the O-glucuronidation of the phenolic hydroxyl group.
Increased Polarity: The presence of the amino group makes the molecule significantly more polar than propofol. This increased water solubility could lead to a higher rate of direct renal excretion of the unchanged drug.
Altered CYP450 Metabolism: The electron-donating nature of the amino group can change the electronic landscape of the aromatic ring, potentially altering its susceptibility to oxidative metabolism by CYP enzymes.
Consequently, 4-amino propofol would likely exhibit a different metabolic profile than propofol, characterized by a greater variety of conjugated metabolites and potentially faster clearance due to its enhanced polarity.
Comparative Analysis with Other Propofol Derivatives (e.g., halogenated analogs, prodrugs)
A comparative analysis highlights the unique and generally unfavorable properties of the 4-amino substitution for anesthetic purposes.
Prodrugs (Fospropofol): Fospropofol (B1673577) is a water-soluble phosphate (B84403) ester prodrug of propofol. nih.gov Its design philosophy is fundamentally different from that of 4-amino propofol. Fospropofol was created to overcome the formulation challenges of propofol's poor water solubility, such as injection pain and the need for a lipid emulsion. apsf.orgnih.gov It is metabolically converted by alkaline phosphatases in the body to release propofol, the active hypnotic agent. apsf.org Therefore, fospropofol retains the pharmacodynamic activity of propofol, albeit with a slower onset and longer duration of action due to the time required for its metabolic conversion. nih.gov
In contrast, this compound is a permanently modified analog, not a prodrug. The amino group is an intrinsic part of the molecule that directly interacts with biological targets, and as demonstrated, this interaction is weak and unfavorable for anesthetic activity. While the hydrochloride salt form improves water solubility, it does not restore the anesthetic potency lost by modifying the core pharmacophore.
| Feature | 4-Amino Propofol HCl | Halogenated Propofol (e.g., 4-Chloro) | Fospropofol (Prodrug) |
|---|---|---|---|
| Design Goal | SAR Exploration | Potency/Profile Modification | Improve Solubility/Formulation |
| Water Solubility | High (as HCl salt) | Low | High |
| GABA-A Affinity | Very Low researchgate.net | High researchgate.net | Inactive (releases active propofol) apsf.org |
| Anesthetic Potency | Very Low (expected) | High nih.gov | Effective (slower onset) nih.gov |
| Mechanism | Directly modified, inactive analog | Directly modified, active analog | Metabolically converted to active propofol nih.gov |
Drug Interactions and Pharmacogenetic Considerations for 4 Amino Propofol Hydrochloride
Pharmacodynamic Interactions with Concomitant Medications
Pharmacodynamic interactions occur when drugs influence each other's effects at the site of action. For 4-Amino Propofol (B549288) Hydrochloride, which is presumed to act similarly to Propofol, the primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. nih.govfrontiersin.org Co-administration with other central nervous system (CNS) depressants can lead to synergistic or additive effects.
Opioids: The combination of Propofol and opioids is common in clinical practice and is characterized by a significant synergistic interaction. cambridge.orgmdpi.com Opioids can reduce the required concentration of Propofol for induction and maintenance of anesthesia. cambridge.organeskey.com For instance, the presence of alfentanil can decrease the EC50 (the concentration required to achieve 50% of the maximum effect) for loss of consciousness with Propofol by as much as 50%. aneskey.com This potentiation of sedative and analgesic effects is a key aspect of their combined use. mdpi.com However, this synergy also extends to adverse effects, with the combination potentially leading to more pronounced respiratory and cardiovascular depression. mdpi.comwikipedia.org
Benzodiazepines: Similar to opioids, benzodiazepines also act on the GABA-A receptor and exhibit a synergistic relationship with Propofol. cambridge.org Their co-administration results in enhanced sedation and can also increase the risk of cardiorespiratory depression. cambridge.orgeuropa.eu
Central Alpha-2 Agonists: Drugs like dexmedetomidine (B676), which are central alpha-2 adrenergic receptor agonists, can also interact with 4-Amino Propofol Hydrochloride. nih.gov These agents have sedative and analgesic properties and can decrease the requirement for Propofol. nih.govnih.gov Studies have shown that dexmedetomidine can significantly reduce the dose of Propofol needed for sedation and induction of anesthesia. nih.gov The combination is generally well-tolerated, and the physicochemical stability of Propofol with clonidine (B47849) and dexmedetomidine has been demonstrated. researchgate.net
| Concomitant Medication | Type of Interaction | Clinical Outcome | Reference |
|---|---|---|---|
| Opioids (e.g., Fentanyl, Alfentanil) | Synergistic | Enhanced sedation and analgesia; increased risk of respiratory and cardiovascular depression. | cambridge.orgmdpi.comaneskey.com |
| Benzodiazepines (e.g., Midazolam) | Synergistic | Increased sedation; heightened risk of cardiorespiratory depression. | cambridge.orgeuropa.eu |
| Central Alpha-2 Agonists (e.g., Dexmedetomidine) | Additive/Synergistic | Decreased Propofol requirement for sedation; enhanced sedation. | nih.govnih.gov |
Pharmacokinetic Interactions with Metabolic Enzyme Inducers and Inhibitors
The metabolism of Propofol is primarily hepatic, involving conjugation by uridine (B1682114) 5'-diphosphate-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, and oxidation by cytochrome P450 (CYP) enzymes. nih.gov The main CYP isoenzymes involved are CYP2B6 and to a lesser extent, CYP2C9. nih.gov It is anticipated that this compound would follow similar metabolic pathways.
Metabolic Enzyme Inducers: Substances that induce the activity of CYP2B6, such as phenobarbital, can increase the metabolism of Propofol. frontiersin.org This increased metabolic clearance would likely lead to a reduced clinical effect and a higher dose requirement to achieve the desired level of sedation or anesthesia.
Metabolic Enzyme Inhibitors: Conversely, inhibitors of CYP2B6, like clopidogrel, or inhibitors of CYP2C9 could decrease the metabolism of Propofol. frontiersin.orgresearchgate.net This would result in higher plasma concentrations and a prolonged effect, potentially increasing the risk of adverse effects. Propofol itself can act as an inhibitor of CYP3A4, which can affect the clearance of other drugs, such as midazolam. apsf.orgapsf.org
| Interacting Substance | Effect on Metabolic Enzymes (CYP2B6, UGT1A9) | Potential Impact on this compound | Reference |
|---|---|---|---|
| Enzyme Inducers (e.g., Phenobarbital) | Induction | Increased metabolism, potentially requiring higher doses. | frontiersin.org |
| Enzyme Inhibitors (e.g., Clopidogrel) | Inhibition | Decreased metabolism, leading to higher plasma concentrations and prolonged effects. | frontiersin.org |
Genetic Predispositions to Variability in Drug Response
Pharmacogenetics plays a crucial role in the interindividual variability observed in the response to Propofol. nih.govresearchgate.net Genetic polymorphisms in the genes encoding metabolic enzymes are a key determinant of its pharmacokinetic profile. nih.gov
CYP2B6 Polymorphisms: The CYP2B6 gene is highly polymorphic. frontiersin.org Certain single nucleotide polymorphisms (SNPs), such as c.516G>T (rs3745274), can lead to decreased enzyme activity. nih.gov Individuals carrying the T allele may have slower Propofol metabolism, resulting in higher blood concentrations and potentially requiring lower doses. nih.govdovepress.com Some studies suggest that this polymorphism could account for about 7% of the variation in the required Propofol dose. nih.gov
UGT1A9 Polymorphisms: The UGT1A9 gene, responsible for the primary metabolic pathway of Propofol glucuronidation, also exhibits genetic variability. semanticscholar.org Polymorphisms in this gene, such as 98T>C (rs72551330), have been associated with altered Propofol pharmacokinetics. nih.govsemanticscholar.org Carriers of the polymorphic C allele may have lower Propofol clearance and require lower doses. nih.govdovepress.com
Other Genetic Factors: Research is ongoing to identify other genetic factors that may influence the response to Propofol. nih.gov Genes related to GABAergic and glutamatergic neurons, which are the targets of Propofol's action, could also contribute to individual differences in drug susceptibility. dovepress.com
| Gene | Polymorphism | Effect on Propofol Metabolism/Response | Reference |
|---|---|---|---|
| CYP2B6 | c.516G>T (rs3745274) | Decreased metabolic activity, leading to higher plasma concentrations and potentially lower dose requirements. | nih.govdovepress.com |
| UGT1A9 | 98T>C (rs72551330) | Reduced clearance, potentially leading to lower dose requirements and longer emergence times. | nih.govsemanticscholar.org |
Research into Potential Toxicological Profiles and Safety Mechanisms of 4 Amino Propofol Hydrochloride
Investigation of Propofol (B549288) Infusion Syndrome (PRIS)-like Manifestations and Underlying Mechanisms
Propofol Infusion Syndrome (PRIS) is a rare but life-threatening complication associated with high-dose and prolonged infusions of propofol. wikipedia.orgvirginia.edu The syndrome is characterized by a constellation of symptoms, including metabolic derangements and cardiac dysfunction. wikipedia.orglitfl.com The underlying mechanism is thought to involve impaired mitochondrial fatty acid metabolism. wikipedia.org
Metabolic Derangements (e.g., metabolic acidosis, hyperkalemia, rhabdomyolysis)
A primary feature of PRIS is severe metabolic acidosis, which may be one of the earliest detectable signs. wikipedia.orgnih.gov This acidosis is often accompanied by hyperkalemia (elevated potassium levels) and rhabdomyolysis, the breakdown of muscle tissue. wfsahq.orgnih.govnih.gov Rhabdomyolysis releases myoglobin (B1173299) into the bloodstream, which can lead to acute kidney injury. wfsahq.org The development of these metabolic disturbances is a critical aspect of the pathophysiology of PRIS. virginia.edu
Table 1: Key Metabolic Derangements in Propofol Infusion Syndrome
| Derangement | Description | Potential Consequences |
|---|---|---|
| Metabolic Acidosis | A buildup of acid in the body, often indicated by a high anion gap. wfsahq.org | Can impair organ function and reduce the effectiveness of certain medications. wfsahq.org |
| Hyperkalemia | Higher than normal levels of potassium in the blood. nih.gov | Can lead to dangerous cardiac arrhythmias. nih.gov |
| Rhabdomyolysis | Breakdown of skeletal muscle fibers, releasing their contents into the circulation. wfsahq.orgumn.edu | Can cause acute kidney injury and further electrolyte imbalances. wfsahq.org |
Cardiac Dysfunction and Failure
Cardiac manifestations are a hallmark of PRIS and can range from arrhythmias to acute refractory bradycardia leading to asystole. wikipedia.orglitfl.com The syndrome can cause direct myocardial toxicity, leading to heart failure. wikipedia.orgnih.gov Electrocardiogram (ECG) changes, such as ST elevation in the precordial leads (a Brugada-like pattern), can be an early indicator of cardiac involvement. litfl.comwfsahq.org The combination of metabolic acidosis and direct cardiac effects creates a high risk of cardiovascular collapse. virginia.edu
Neurotoxicity Research in Preclinical Models
Preclinical studies, primarily in animal models, have raised concerns about the potential neurotoxic effects of propofol, especially on the developing brain. nih.govresearchgate.net Research has shown that propofol can induce neuronal apoptosis (programmed cell death) and may lead to long-term cognitive and neurodevelopmental disorders in infants and children exposed to the anesthetic. nih.govresearchgate.netmdpi.com The molecular mechanisms underlying this neurotoxicity are not fully understood but are an active area of investigation. nih.govnih.gov Studies using cell cultures have also demonstrated that high concentrations of propofol can be damaging to neurons. nih.govdntb.gov.ua
Assessment of Organ-Specific Toxicity (e.g., renal, hepatic)
Beyond the manifestations of PRIS, propofol has been investigated for its potential to cause organ-specific toxicity.
Renal Toxicity: While PRIS itself can lead to acute kidney failure, some studies have explored the direct effects of propofol on the kidneys. wikipedia.orgnih.gov Interestingly, some research suggests that propofol may have protective effects against renal ischemia-reperfusion injury in certain contexts. radiusohio.comclinicaltrials.gov However, the development of oliguria (low urine output) can be a sign of renal dysfunction in the context of propofol toxicity. nih.gov
Hepatic Toxicity: Liver enlargement and fatty infiltration are features of PRIS. wikipedia.orgnih.gov There have been rare case reports of propofol-induced hepatitis, suggesting the potential for idiosyncratic liver injury. nih.govresearchgate.netresearchgate.net The mechanism is thought to be related to mitochondrial dysfunction within hepatocytes. nih.gov
Mechanistic Studies of Injection Site Discomfort
A common and well-documented side effect of propofol administration is pain upon injection. wikipedia.orgnih.gov This discomfort is believed to be caused by the direct irritation of the venous endothelium by the aqueous phase of the propofol emulsion. nih.govgoogle.com The concentration of free propofol in this aqueous phase is a key factor in causing this pain. nih.govgoogle.com Research into mitigating this pain has explored various strategies, including the use of different lipid emulsions (medium-chain vs. long-chain triglycerides) and co-administration with local anesthetics like lidocaine. wikipedia.orgnih.gov The pain mechanism is thought to involve the activation of nociceptors in the vein wall. google.com
Advanced Research Methodologies and Modeling Approaches for 4 Amino Propofol Hydrochloride
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a cornerstone in understanding the relationship between the dose of a drug, its concentration in the body over time (pharmacokinetics), and the resulting pharmacological effect (pharmacodynamics). For anesthetic agents like propofol (B549288) and its analogs, these models are crucial for predicting and controlling the depth of anesthesia.
Compartmental Models: The distribution and elimination of propofol are often described using multi-compartment models, typically a three-compartment model representing the central compartment (blood) and two peripheral compartments (fast and slow equilibrating tissues). While specific models for 4-Amino Propofol Hydrochloride are not detailed in the available literature, the established models for propofol, such as the Marsh and Schnider models, provide a foundational framework. These models use differential equations to describe the movement of the drug between compartments, characterized by parameters like volume of distribution (V1, V2, V3) and clearance rates (CL, Q2, Q3).
Population PK/PD Analysis: To account for the variability in patient responses, population PK/PD analysis is employed. This statistical approach identifies sources of variability in drug concentrations and effects among a population. By incorporating patient covariates such as age, weight, and sex, these models can be refined to be more predictive for a diverse range of individuals. For propofol, population models have been developed that link pharmacokinetic parameters to pharmacodynamic endpoints like the Bispectral Index (BIS), a measure of anesthetic depth derived from EEG signals. A similar approach would be essential to characterize the therapeutic window and variability of this compound.
Below is a hypothetical table illustrating typical parameters that would be estimated in a population PK/PD model for an anesthetic like this compound, based on established models for propofol.
| Parameter | Description | Typical Value for a 70kg, 35-year-old Male (Propofol) |
| V1 | Volume of the central compartment | 6.28 L |
| V2 | Volume of the fast peripheral compartment | 25.5 L |
| V3 | Volume of the slow peripheral compartment | 273 L |
| CL | Clearance from the central compartment | 1.79 L/min |
| Q2 | Inter-compartmental clearance (fast) | 1.75 L/min |
| Q3 | Inter-compartmental clearance (slow) | 1.11 L/min |
| kₑ₀ | Rate constant for effect site equilibration | 0.146 min⁻¹ |
| EC₅₀ | Concentration for 50% maximal effect | Varies by endpoint |
Note: This data is based on established propofol models and is for illustrative purposes only. Specific values for this compound would require dedicated clinical studies.
Response Surface Modeling for Complex Drug Interactions
Anesthesia is rarely achieved with a single drug. Response surface modeling is a powerful tool for characterizing the interactions between multiple drugs, such as an anesthetic and an opioid. nih.gov This methodology can describe the complete dose-response relationship for drug combinations, identifying whether the interaction is additive, synergistic (greater than the sum of individual effects), or antagonistic. arabjchem.org
For propofol, response surface models have been developed to understand its interaction with opioids like remifentanil and benzodiazepines like midazolam. acs.org These models, such as the Greco or Minto models, mathematically describe the combined effect of the drugs on a specific endpoint (e.g., loss of consciousness). nih.gov The models can generate a three-dimensional surface where the two drug concentrations are on the x and y axes, and the probability of a specific effect is on the z-axis. This allows for the visualization of isoboles, which are lines of equal effect, to characterize the nature of the drug interaction. nih.gov Applying this methodology to this compound would be critical to determine its interaction profile with commonly co-administered anesthetic adjuvants.
Computational Chemistry and Molecular Dynamics Simulations
Computational methods provide insights into drug-receptor interactions at an atomic level, which is often difficult to achieve through experimental methods alone.
Protein-Ligand Interaction Analysis: The primary mechanism of action for propofol is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.org Computational docking studies can predict the binding pose of this compound within the GABA-A receptor. These simulations can identify key amino acid residues involved in the binding and help to explain the compound's potency and selectivity. Studies on propofol have identified binding sites within the transmembrane domain of the GABA-A receptor. nih.gov Similar computational analyses for this compound would elucidate how the addition of the amino group affects its interaction with the receptor compared to the parent compound.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the drug-receptor complex over time. These simulations provide a more realistic representation of the biological environment and can reveal conformational changes in the receptor upon drug binding. For propofol, MD simulations have been used to study its interaction with lipid bilayers, which is relevant to its membrane-mediated effects. nih.gov Such simulations for this compound could clarify the stability of its binding to the GABA-A receptor and its influence on the surrounding cellular membrane.
The table below summarizes key computational approaches and their applications.
| Technique | Application for this compound | Key Insights |
| Molecular Docking | Predicting the binding pose at the GABA-A receptor. | Identification of key binding residues and potential affinity. |
| Molecular Dynamics | Simulating the dynamic behavior of the drug-receptor complex. | Understanding binding stability and receptor conformational changes. |
| Free Energy Calculations | Estimating the binding affinity of the drug to its target. | Quantitative prediction of drug potency. |
Omics Approaches in Drug Metabolism and Response
Omics technologies, such as metabolomics and proteomics, offer a comprehensive view of the molecular changes induced by a drug.
Metabolomics: This field involves the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids. Metabolomic studies can identify the metabolic pathways affected by this compound and can help to uncover its metabolic fate. For propofol, metabolomic studies have revealed alterations in amino acid and carnitine profiles, suggesting an impact on mitochondrial function. nih.gov Similar studies on its amino analog would be crucial to understand its unique metabolic signature and potential for off-target effects. Propofol is primarily metabolized in the liver via glucuronidation and hydroxylation. nih.gov Investigating the metabolome following administration of this compound would identify its specific metabolites and the enzymatic pathways involved.
Proteomics: Proteomics is the large-scale study of proteins. In the context of this compound, proteomic approaches can identify changes in protein expression and post-translational modifications (like phosphorylation) in the brain following drug administration. nih.gov This can help to elucidate the downstream signaling pathways affected by the drug's interaction with its primary target. Studies on propofol have used proteomics to investigate its effects on protein expression in different brain regions, providing clues about its anesthetic mechanism. researchgate.netresearchgate.net
| Omics Approach | Focus of Study | Potential Findings for this compound |
| Metabolomics | Global analysis of small molecule metabolites. | Identification of metabolic pathways, drug metabolites, and potential biomarkers of drug effect or toxicity. |
| Proteomics | Global analysis of protein expression and modification. | Elucidation of downstream signaling pathways and molecular mechanisms of action and side effects. |
By integrating these advanced research methodologies, a comprehensive understanding of the pharmacological profile of this compound can be achieved, paving the way for its potential development and clinical application.
Translational Research and Future Directions for 4 Amino Propofol Hydrochloride
Exploration of Expanded Therapeutic Applications
Beyond its primary role as an anesthetic, there is a growing body of evidence suggesting that propofol (B549288) and its derivatives may possess therapeutic properties that extend to neuroprotection and cancer therapy.
Neuroprotective Agent: Propofol has demonstrated neuroprotective effects in various models of neuronal injury. nih.govnih.gov Its mechanisms of action are thought to include the activation of GABA receptors, modulation of the excitatory amino acid transmitter system, and protection of brain cells against oxidative stress. nih.gov Research in rat models indicates that propofol can decrease oxidative damage and apoptosis in the brain. nih.gov For a derivative like 4-Amino Propofol Hydrochloride, these neuroprotective qualities could be further optimized. The introduction of an amino group might alter its receptor binding affinity or antioxidant capacity, potentially offering enhanced protection in conditions such as ischemic stroke or traumatic brain injury. While clinical studies have not yet conclusively proven propofol's superiority over other anesthetics in improving neurological outcomes after acute cerebral injury, it is considered a valuable component of a multimodal neuroprotective strategy. nih.gov
Anti-cancer Adjuvant: The perioperative period is a critical window for cancer recurrence and metastasis. The choice of anesthetic can influence the immune response and, consequently, cancer outcomes. nih.gov Propofol has been shown to have some positive effects on the immune system in the context of cancer surgery and may even possess direct anti-tumor properties. nih.govnih.gov Studies have indicated that propofol can inhibit the proliferation of triple-negative breast cancer cells and enhance the anti-tumor effects of chemotherapy agents like doxorubicin (B1662922) and paclitaxel, partly by promoting a form of cell death called ferroptosis. nih.gov Adjuvant therapy, which is additional treatment given after the primary treatment to lower the risk of the cancer coming back, is a standard part of cancer care. mayoclinic.orgclevelandclinic.org A compound such as this compound could be engineered to amplify these anti-cancer effects, potentially serving as a valuable adjuvant during oncological surgeries. drugbank.com
| Therapeutic Area | Observed Effects of Propofol | Potential for this compound |
|---|---|---|
| Neuroprotection | Reduces oxidative stress and apoptosis in neuronal cells. nih.govnih.gov | Enhanced neuroprotective activity through modified receptor interactions or increased antioxidant properties. |
| Anti-cancer Adjuvant | Inhibits cancer cell proliferation and enhances chemotherapy effects. nih.gov Modulates immune response. nih.gov | Potentially greater anti-tumor efficacy and more favorable immunomodulatory effects during cancer surgery. |
Development of Novel Delivery Systems and Formulation Strategies for "this compound"
A significant challenge with propofol is its poor water solubility, necessitating its formulation in a lipid emulsion. nih.govacs.org This emulsion has been associated with several drawbacks, including pain on injection, risk of microbial contamination, and hyperlipidemia with prolonged use. nih.govnih.gov The development of novel delivery systems is therefore a critical area of research for propofol and its derivatives.
For a water-soluble derivative like this compound, the formulation challenges could be substantially different. However, the goal remains to optimize delivery to the target site while minimizing side effects.
Novel Delivery Systems:
Cyclodextrins: These are molecules capable of forming inclusion complexes with lipophilic drugs, thereby increasing their aqueous solubility. nih.gov Cyclodextrin formulations of propofol have been shown to have reduced induction times and a longer duration of action in animal studies. nih.gov
Micelles: Polymeric micelles offer another non-emulsion formulation strategy. They can enhance stability and potentially reduce pain on injection by lowering the concentration of free drug. nih.gov
Nanoparticles: Albumin-based nanoparticles have been explored to create propofol formulations with reduced oil content, thereby mitigating the risk of hyperlipidemia. nih.gov
Prodrugs: The development of water-soluble prodrugs, such as fospropofol (B1673577), represents a significant advance. mdpi.com These compounds are converted to the active propofol molecule in the body. This approach eliminates the need for a lipid emulsion, though it can lead to a delayed onset of action. mdpi.com
| Formulation Strategy | Advantages | Disadvantages | Status |
|---|---|---|---|
| Emulsion Modifications | Lower triglyceride content, reduced microbial growth. acs.org | Higher incidence of pain on injection. acs.org | Trials discontinued (B1498344) for some modifications. acs.org |
| Cyclodextrins | Increased aqueous solubility, potentially faster onset. nih.gov | Longer duration of action may not always be desirable. nih.gov | Under investigation. nih.gov |
| Micelles | Enhanced stability, may reduce injection pain. nih.gov | Human trial data is not yet widely available. nih.gov | Preclinical and early clinical development. nih.gov |
| Prodrugs (e.g., Fospropofol) | Water-soluble, no lipid emulsion needed, less injection pain. mdpi.com | Delayed onset of action, slower recovery. openanesthesia.org | Clinically available. mdpi.com |
Integration of Genetic Profiling in Personalized Medicine Approaches for Anesthesia
There is significant interindividual variability in the response to anesthetic drugs like propofol. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a rapidly growing field that holds the promise of personalized medicine in anesthesia. unpad.ac.idaamc.org
Genetic variations in enzymes responsible for metabolizing propofol, such as CYP2B6 and UGT1A9, can influence an individual's pharmacokinetic profile. nih.gov For instance, certain genetic polymorphisms in CYP2B6 have been associated with faster metabolism of propofol. nih.gov Similarly, genetic variations in the receptors that propofol acts on, such as GABA receptors, can affect drug sensitivity. dovepress.comcambridge.org
For a novel derivative like this compound, a personalized medicine approach would involve:
Identifying Genetic Biomarkers: Research would be needed to identify specific genetic variations that influence the metabolism and pharmacodynamics of this compound.
Pre-anesthetic Genetic Screening: Patients could undergo genetic testing to determine their likely response to the drug.
Tailored Dosing: This information would allow anesthesiologists to select the optimal dose for each patient, maximizing efficacy while minimizing the risk of adverse effects.
The ultimate goal of integrating genetic profiling is to move away from a "one-size-fits-all" approach to anesthesia and towards a more precise and individualized strategy. biomedpharmajournal.org
Addressing Unresolved Challenges in the Development of Propofol Derivatives
The development of new propofol derivatives is not without its challenges. Any new agent must offer significant clinical advantages over the well-established and cost-effective generic propofol emulsion to gain acceptance in the healthcare market. nih.govresearchgate.net
Key Challenges:
Pharmacokinetic and Pharmacodynamic Profile: Achieving a rapid onset and offset of action, similar to propofol, is a primary goal. Some derivatives, while offering formulation advantages, have been hampered by a slower onset or prolonged recovery. acs.org
Cost of Development and Manufacturing: The research, development, and manufacturing of a new drug is a costly and lengthy process. The final product must be economically viable.
Regulatory Approval: New chemical entities must undergo rigorous testing to demonstrate their safety and efficacy to the satisfaction of regulatory bodies.
The development of a compound like this compound would need to navigate these challenges successfully. The potential for expanded therapeutic applications, coupled with an improved formulation and a personalized medicine approach, could provide the necessary clinical advantages to justify its development.
Q & A
Q. What validated analytical methods are recommended for quantifying 4-Amino Propofol Hydrochloride in pharmaceutical formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used, with optimization of mobile phase composition (e.g., acetonitrile-phosphate buffer) and detection wavelengths (UV-Vis) to enhance resolution and sensitivity . Validation parameters include linearity (R² > 0.995), precision (RSD < 2%), and recovery rates (98–102%) to comply with pharmacopeial standards .
Q. How is the stability of this compound assessed under varying storage conditions?
Stability studies involve accelerated degradation testing under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acid/base conditions) stress. Degradation products are identified via mass spectrometry (LC-MS) and compared against reference standards to establish degradation pathways . Long-term stability is monitored at 25°C/60% RH, with periodic sampling to assess potency and impurity profiles .
Q. What synthetic routes are reported for this compound, and how is purity ensured?
Synthesis typically involves propofol derivatization via nitration followed by catalytic reduction to introduce the amino group, with subsequent HCl salt formation. Purity is validated using NMR (¹H/¹³C) for structural confirmation, Karl Fischer titration for water content, and elemental analysis to verify stoichiometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic parameters (e.g., half-life, bioavailability) of this compound?
Discrepancies often arise from interspecies metabolic differences or formulation excipients. To address this, employ physiologically based pharmacokinetic (PBPK) modeling to simulate human vs. rodent metabolism, and conduct cross-study meta-analyses adjusting for variables like dosage, administration route, and analytical methodologies . In vitro hepatocyte assays can further clarify metabolic stability and enzyme inhibition potential .
Q. What experimental designs are optimal for studying receptor-binding interactions of this compound in neurological models?
Use radioligand displacement assays (e.g., ³H-GABA competitive binding) in cortical neuron cultures to quantify affinity (Ki) and efficacy (EC₅₀). Pair this with computational docking simulations to map binding sites on GABAₐ receptors. For in vivo validation, employ EEG-based pharmacodynamic models in rodents to correlate receptor occupancy with sedative effects .
Q. How do researchers mitigate batch-to-batch variability in preclinical studies involving this compound?
Implement strict quality control protocols:
- Batch characterization via DSC (melting point consistency) and XRPD (polymorph identification).
- Use of in-house reference standards calibrated against USP/EP guidelines for impurity profiling .
- Standardized animal models (e.g., Sprague-Dawley rats) with controlled diets to minimize metabolic variability .
Q. What strategies are effective in elucidating the compound’s mechanism of action when conflicting in vitro and in vivo data exist?
Adopt a multi-omics approach:
- Transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated tissues.
- Proteomics (LC-MS/MS) to map protein interaction networks.
- Metabolomics (NMR) to track endogenous metabolite shifts.
Integrate findings with pathway enrichment analysis (e.g., KEGG) to reconcile discrepancies and propose unified mechanistic hypotheses .
Methodological Notes
- Data Contradiction Analysis : Use Bland-Altman plots to assess inter-study variability and hierarchical clustering to group studies by experimental conditions .
- Safety Protocols : Follow JIS Z 7253 guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and fume hoods during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
